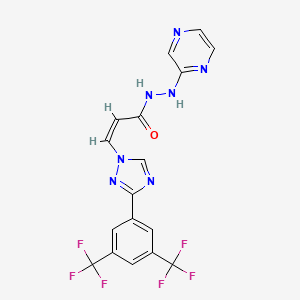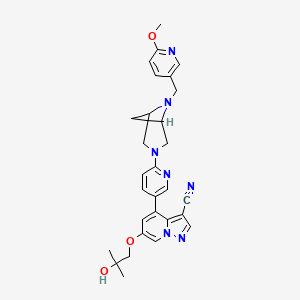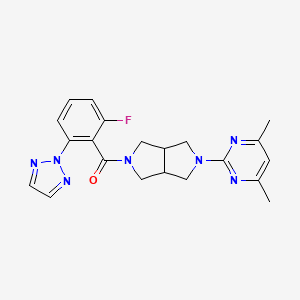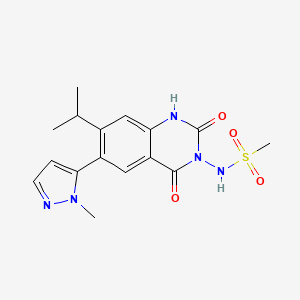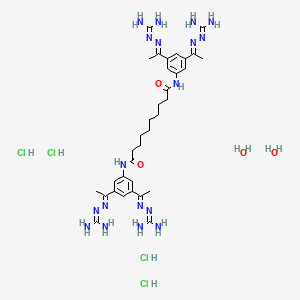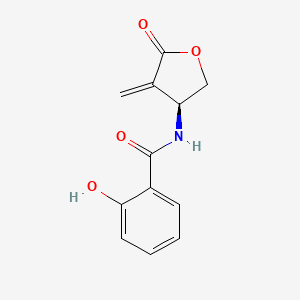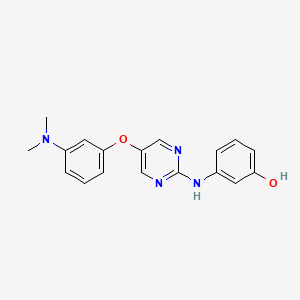
Sovriad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sovriad, also known as simeprevir sodium, is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor . It is developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It is administered as once-daily capsules for 12 weeks in combination with pegylated interferon and ribavirin for 24 or 48 weeks .
Molecular Structure Analysis
Sovriad’s molecular formula is C38H46N5NaO7S2 . It is a second-generation small-molecule NS3/4A serine protease inhibitor . Its antiviral activity is achieved by its non-covalent binding to HCV protease, with a fast association and slow dissociation rate .Wissenschaftliche Forschungsanwendungen
Treatment of Chronic Hepatitis C
Sovriad is a new direct-acting antiviral drug and a second-generation small-molecule NS3/4A serine protease inhibitor developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It achieves its antiviral activity by non-covalently binding to HCV protease, with a fast association and slow dissociation rate .
Combination Therapy for Hepatitis C
Sovriad is approved in Japan and Canada for use in combination with pegylated interferon (peginterferon) and ribavirin for genotype 1 chronic hepatitis C . This combination therapy has been filed for approval in the US and the EU for use in genotype 1 and 4 chronic hepatitis C .
High Sustained Virological Response (SVR)
In clinical trials, Sovriad has demonstrated strong efficacy, with 89 percent of patients with previously untreated genotype-1 HCV achieving a sustained virological response (SVR) . In studies that included patients who had relapsed after stopping previous HCV treatment, results showed an SVR-12 of 96 percent .
Treatment of Genotype-1 Chronic HCV Infection
Sovriad is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor, which is administered as once-daily capsules for 12 weeks in combination with peginterferon and ribavirin for 24 or 48 weeks . It works by blocking the protease enzyme that enables the hepatitis C virus to replicate in host cells .
First Approval in Japan
Japan is the first country in the world where Sovriad is approved . The Japanese Ministry of Health, Labour and Welfare (MHLW) has approved Sovriad for the treatment of genotype-1 chronic hepatitis C virus (HCV) infection .
Potential New Standard Treatment Option
Sovriad has the potential to offer a new standard treatment option for people infected with chronic hepatitis C in Japan and around the world .
Wirkmechanismus
Target of Action
Sovriad, also known as TMC 435 Sodium, is primarily targeted towards the NS3/4A serine protease of the Hepatitis C Virus (HCV) . This protease plays a crucial role in the lifecycle of the virus, being essential for its replication and infectivity .
Mode of Action
Sovriad acts as a direct-acting antiviral drug . It achieves its antiviral activity by non-covalently binding to the HCV protease, exhibiting a fast association and slow dissociation rate . This binding inhibits the protease, thereby preventing viral maturation through the inhibition of protein synthesis .
Biochemical Pathways
By inhibiting the NS3/4A serine protease, Sovriad disrupts the HCV lifecycle. The NS3/4A serine protease is essential for the replication of HCV, and its inhibition leads to substantial reductions in HCV RNA levels . This results in a sustained virological response (SVR), indicating the successful clearance of the virus from the body .
Pharmacokinetics
The pharmacokinetics of Sovriad have been evaluated in adults with genotype 1 chronic hepatitis C and in healthy volunteers . After oral administration, Sovriad is readily absorbed and has a pharmacokinetic profile that allows for once-daily oral administration in adults with chronic hepatitis C or healthy adult volunteers .
Result of Action
The primary result of Sovriad’s action is the significant reduction in HCV RNA levels, leading to a sustained virological response . This indicates that the virus has been successfully cleared from the body. In clinical trials, Sovriad has demonstrated strong efficacy, with high percentages of patients achieving a sustained virological response .
Action Environment
The efficacy and stability of Sovriad can be influenced by various environmental factors. For instance, the genotype of the HCV can affect the drug’s efficacy, with Sovriad being particularly effective against genotype 1 and genotype 4 chronic hepatitis C . Additionally, the drug is used in combination with pegylated interferon and ribavirin, which can also influence its action .
Safety and Hazards
In clinical trials, there were no significant additional adverse events observed when Sovriad was added to traditional treatment with pegylated interferon and ribavirin compared to treatment with pegylated interferon and ribavirin alone . The most common side effects observed were decreased white blood cell count, fever, anemia, malaise, headache, and rash .
Eigenschaften
IUPAC Name |
sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23?,24-,27-,28-,38-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQGDWGCCKOQP-OBABASCOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\C5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N5NaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sovriad | |
CAS RN |
1241946-89-3 |
Source


|
| Record name | Simeprevir sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241946893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
